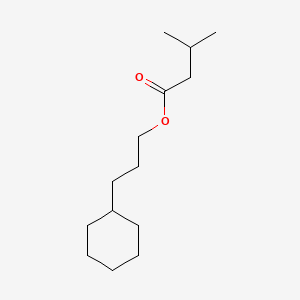
3-Cyclohexylpropyl isovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexylpropyl isovalerate: is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol . It is also known by its systematic name, butanoic acid, 3-methyl-, 3-cyclohexylpropyl ester . This compound is characterized by its achiral nature and lack of defined stereocenters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpropyl isovalerate typically involves the esterification of 3-cyclohexylpropyl alcohol with isovaleric acid . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high yields and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclohexylpropyl isovalerate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 3-cyclohexylpropyl alcohol and isovaleric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
3-Cyclohexylpropyl isovalerate has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Cyclohexylpropyl isovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This interaction leads to the release of 3-cyclohexylpropyl alcohol and isovaleric acid, which can further participate in various biochemical pathways . Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Ethyl isovalerate: An ester of isovaleric acid and ethanol, used in fragrances and flavors.
Menthyl isovalerate: An ester of isovaleric acid and menthol, used as a food additive and in medicinal formulations.
Propyl isovalerate: An ester of isovaleric acid and propanol, used in the production of fragrances.
Uniqueness: 3-Cyclohexylpropyl isovalerate is unique due to its cyclohexylpropyl group, which imparts distinct chemical and physical properties compared to other isovalerate esters. This structural feature contributes to its specific interactions with biological systems and its applications in various fields .
Propiedades
Número CAS |
93857-92-2 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
3-cyclohexylpropyl 3-methylbutanoate |
InChI |
InChI=1S/C14H26O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h12-13H,3-11H2,1-2H3 |
Clave InChI |
UBRSOJDKMYAROK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)OCCCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


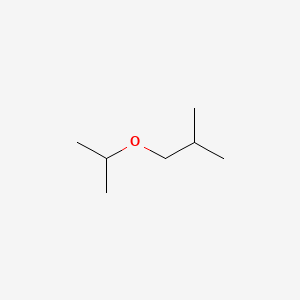
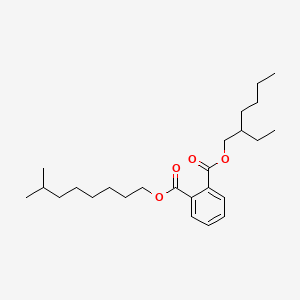

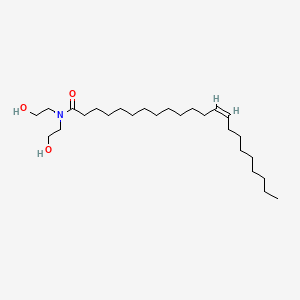
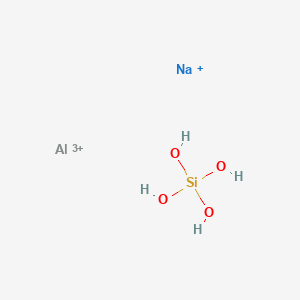


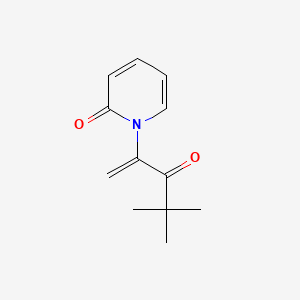

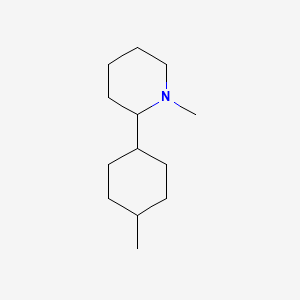
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
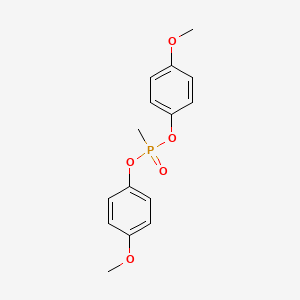

![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
